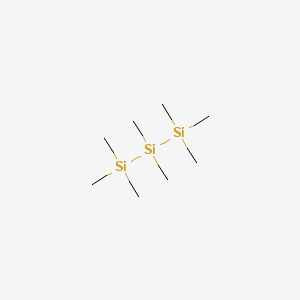![molecular formula C16H15NO6 B14173000 2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde CAS No. 923033-65-2](/img/structure/B14173000.png)
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 2-nitrophenol with formaldehyde to introduce the hydroxymethyl group, followed by etherification with 2-bromoethanol to form the ethoxy linkage. The final step involves the formylation of the benzene ring to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aldehyde group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can react with the aldehyde group.
Major Products
Oxidation: 2-{2-[5-(Carboxymethyl)-2-nitrophenoxy]ethoxy}benzoic acid.
Reduction: 2-{2-[5-(Hydroxymethyl)-2-aminophenoxy]ethoxy}benzaldehyde.
Substitution: Various alcohols or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The aldehyde group can form Schiff bases with amines, potentially modifying proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but lacks the nitro and hydroxymethyl groups.
2-Nitrobenzaldehyde: Similar structure but lacks the ethoxy and hydroxymethyl groups.
5-Hydroxymethyl-2-nitrophenol: Similar structure but lacks the ethoxy and aldehyde groups.
Uniqueness
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
923033-65-2 |
|---|---|
Molekularformel |
C16H15NO6 |
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
2-[2-[5-(hydroxymethyl)-2-nitrophenoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C16H15NO6/c18-10-12-5-6-14(17(20)21)16(9-12)23-8-7-22-15-4-2-1-3-13(15)11-19/h1-6,9,11,18H,7-8,10H2 |
InChI-Schlüssel |
KAHZRDCZQVXXOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OCCOC2=C(C=CC(=C2)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)

![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)








![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)

